molecular formula C20H15F2NO B2376021 N-(2,4-Difluorophenyl)-2,2-diphenylacetamide CAS No. 310457-20-6

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide

Cat. No. B2376021
CAS RN: 310457-20-6
M. Wt: 323.343
InChI Key: UYXYIKVVSSOVQZ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide, also known as DFP-10825, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the diphenylacetamide family, which has been shown to have a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Antimicrobial Activity N-(2,4-Difluorophenyl)-2,2-diphenylacetamide derivatives have shown significant antimicrobial and antifungal properties. Kumar and Mishra (2015) synthesized novel derivatives of diphenylacetamide and demonstrated potent antimicrobial activity in certain derivatives, indicating a potential for these compounds in developing new antimicrobial agents (Kumar & Mishra, 2015).

Thermal Degradation and Analysis Challenges Dowling et al. (2017) highlighted the potential challenges in analyzing derivatives of this compound, such as modafinil, due to thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, leading to the formation of specific degradation products. This study underscores the complexity of analyzing these compounds and the need for careful interpretation of analytical results (Dowling et al., 2017).

Electrochemical Oxidation Golub and Becker (2012) investigated the electrochemical oxidation of N-aryl-2,2-diphenylacetamides and found that the selectivity of bond cleavage and the nature of the products are highly dependent on the nature of the substituent attached to the aryl group. This study provides insight into the chemical behavior of these compounds under oxidative conditions (Golub & Becker, 2012).

Biological Applications and Effects

Anticonvulsant Properties Nikalje et al. (2012) synthesized novel N1‐substituted‐N2,N2‐diphenyl oxalamides and diphenyl acetamide derivatives, evaluating their anticonvulsant activity. Some synthesized compounds showed more potent effects than standard drugs, indicating the therapeutic potential of these derivatives in treating seizures (Nikalje, Ghodke, & Girbane, 2012).

Selective Class IIa Histone Deacetylase Inhibitors Tessier et al. (2009) identified a series of diphenylmethylene hydroxamic acids, including N-hydroxy-2,2-diphenylacetamide, as novel and selective inhibitors of HDAC class IIa. These compounds show potential for modulating gene expression and therapeutic applications in diseases where HDACs play a crucial role (Tessier et al., 2009).

Organic Light-Emitting Devices Li et al. (2012) synthesized and characterized novel 2,4-difluorophenyl-functionalized arylamine derivatives for use in organic light-emitting devices (OLEDs). These derivatives, including this compound, showed improved device performance due to the incorporation of electron-withdrawing fluorinated substituents, indicating their utility in electronics and display technologies (Li et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXYIKVVSSOVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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